Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-methyl-2-oxazolidinone. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process includes rigorous purification steps to remove any impurities and ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various metabolites such as 4-ketocyclophosphamide and carboxyphosphamide, which are important for the compound’s pharmacological activity .
Scientific Research Applications
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA cross-linking and strand breakage mechanisms.
Biology: Employed in research on cell cycle regulation and apoptosis.
Medicine: Widely used in cancer chemotherapy for treating various types of cancers, including lymphomas, leukemias, and solid tumors.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide involves its conversion to active metabolites that alkylate DNA. This leads to the formation of DNA cross-links and strand breakage, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: Another nitrogen mustard derivative with similar DNA cross-linking properties.
Melphalan: A nitrogen mustard alkylating agent used in cancer treatment.
Chlorambucil: An alkylating agent used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Tetrahydro-2-(bis(2-chloroethyl)amino)-6-methyl-3-propyl-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its broad spectrum of activity against various types of cancers and its ability to be used in combination with other chemotherapeutic agents to enhance efficacy .
Properties
CAS No. |
78220-03-8 |
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Molecular Formula |
C11H23Cl2N2O2P |
Molecular Weight |
317.19 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-6-methyl-2-oxo-3-propyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C11H23Cl2N2O2P/c1-3-7-14-8-4-11(2)17-18(14,16)15(9-5-12)10-6-13/h11H,3-10H2,1-2H3 |
InChI Key |
FRWRKDLNJOVYHD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(OP1(=O)N(CCCl)CCCl)C |
Origin of Product |
United States |
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